2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
“2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the linear formula C10H11NO4 . It has a molecular weight of 209.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C10H11NO4 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
Antimicrobial Applications
- A study by Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several strains of microbes, demonstrating significant activity (Noolvi et al., 2016).
Anti-mycobacterial Agents
- Yar et al. (2006) conducted a study on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, forming phenoxy acetic acid derivatives. These compounds were evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis (Yar et al., 2006).
β3-Adrenergic Receptor Agonists
- Maruyama et al. (2012) explored N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety for their biological activities against human β3-, β2-, and β1-adrenergic receptors. Some compounds showed potent agonistic activity against β3-AR with potential implications for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Metallophthalocyanines Synthesis
- Ağırtaş and İzgi (2009) reported the synthesis and characterization of new metallophthalocyanines with four phenoxyacetamide units. These compounds demonstrated increased solubility compared to unsubstituted phthalocyanines (Ağırtaş & İzgi, 2009).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Rani et al. (2014) developed 2-(substituted phenoxy) acetamide derivatives and evaluated them for potential anticancer, anti-inflammatory, and analgesic activities. The study highlighted compound 3c as exhibiting significant activities in these domains (Rani et al., 2014).
Optical Properties in Chemical Indicators
- Wannalerse et al. (2022) investigated orcinolic derivatives including 2-(4-formyl-2-methoxyphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide for their crystal structure, DFT calculations, and optical properties as OH− indicators (Wannalerse et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c1-24-15-7-11(9-22)5-6-14(15)25-10-16(23)21-13-4-2-3-12(8-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIVFXQGNBXZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
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